molecular formula C9H18N2 B7872912 Cyclopropyl-methyl-piperidin-3-yl-amine

Cyclopropyl-methyl-piperidin-3-yl-amine

Cat. No.: B7872912
M. Wt: 154.25 g/mol
InChI Key: ZLUPUGLZFNAERG-UHFFFAOYSA-N
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Description

Cyclopropyl-methyl-piperidin-3-yl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-methyl-piperidin-3-yl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds .

Scientific Research Applications

Cyclopropyl-methyl-piperidin-3-yl-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl-methyl-piperidin-3-yl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which are involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclopropyl-methyl-piperidin-3-yl-amine include:

Uniqueness

This compound is unique due to its specific cyclopropyl and methyl substitutions, which can impart distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

N-cyclopropyl-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(8-4-5-8)9-3-2-6-10-7-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUPUGLZFNAERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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